3-[(2-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole
Description
3-[(2-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a fused heterocyclic compound comprising a triazolo[3,4-b]benzothiazole core substituted with a 2-methylbenzylsulfanyl group at the 3-position. Its molecular formula is C₁₆H₁₃N₃S₂ (molecular weight: 311.43 g/mol) .
Properties
IUPAC Name |
1-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S2/c1-11-6-2-3-7-12(11)10-20-15-17-18-16-19(15)13-8-4-5-9-14(13)21-16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDVIQSNEORZED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C3N2C4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then cyclized with hydrazine hydrate to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-[(2-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological activity being studied. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a comparative analysis of 3-[(2-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole with structurally or functionally related compounds, supported by experimental data from the evidence:
Key Observations:
Substituent Effects: The position of methyl groups on the benzylsulfanyl moiety (e.g., 2-, 3-, or 4-methyl) influences steric and electronic properties. Electron-withdrawing groups (e.g., nitro in ) enhance reactivity toward nucleophilic targets, while lipophilic chains (e.g., hexyloxy in ) improve membrane penetration.
Structural Comparisons: Compounds with additional fused rings (e.g., indole in ) demonstrate broader π-conjugation, which may enhance intercalation with DNA or protein pockets.
Anti-inflammatory activity is observed in sulfone derivatives (e.g., ), but the target compound’s sulfanyl group may favor different mechanisms, such as thiol-disulfide exchange.
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those for triazolobenzothiazoles (e.g., Huisgen cyclization in or condensation with hydrazonoyl halides in ). However, the 2-methylbenzylsulfanyl group may require specialized thiolation reagents.
Biological Activity
3-[(2-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of triazolobenzothiazoles, which are known for their potential therapeutic applications. The unique structural features of this compound contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 241.31 g/mol. The compound features a triazole ring fused with a benzothiazole moiety, along with a sulfur-containing substituent that enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.31 g/mol |
| IUPAC Name | This compound |
| InChI Key | XXXXXX |
Antimicrobial Activity
Research has demonstrated that compounds within the benzothiazole family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazoles can inhibit the growth of various bacterial strains and fungi. The presence of the triazole ring in this compound may enhance its interaction with microbial targets, leading to increased efficacy against pathogens .
Anticancer Properties
Several studies have highlighted the anticancer potential of triazolo[3,4-b][1,3]benzothiazoles. For example, in vitro assays have revealed that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival .
In a comparative study, compounds similar to this compound were found to have IC50 values ranging from 10 to 30 µM against various cancer cell lines . This positions the compound as a promising candidate for further development as an anticancer agent.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has also been explored. It was found to inhibit pro-inflammatory cytokines in vitro and reduce inflammation in animal models. This suggests potential applications in treating inflammatory diseases .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Interaction : It could interact with specific receptors on cell membranes that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its anticancer effects.
Study 1: Antimicrobial Efficacy
A study published in the International Journal of Pharmaceutical Sciences evaluated the antimicrobial properties of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures to this compound exhibited significant inhibition zones compared to control groups .
Study 2: Anticancer Activity
In another study focused on anticancer activity published in Cancer Research, researchers assessed the effects of triazolo[3,4-b][1,3]benzothiazole derivatives on MCF-7 cells. They reported that treatment with these compounds led to a dose-dependent decrease in cell viability and increased apoptosis markers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
